molecular formula C10H11F B12840796 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene

1-[(E)-But-1-Enyl]-2-Fluoro-Benzene

Cat. No.: B12840796
M. Wt: 150.19 g/mol
InChI Key: YSNQDXUVWKGVFO-ZZXKWVIFSA-N
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Description

1-[(E)-But-1-Enyl]-2-Fluoro-Benzene is an organic compound characterized by the presence of a fluoro-substituted benzene ring and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzene.

    Formation of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where 2-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100-120°C) to ensure the formation of the (E)-isomer.

    Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst at room temperature.

Major Products:

    Oxidation: Formation of 2-fluoro-1-(but-1-enyl)benzene-1-carboxylic acid.

    Reduction: Formation of 1-(butyl)-2-fluorobenzene.

    Substitution: Formation of 1-(but-1-enyl)-2-fluoro-4-bromobenz

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-[(E)-but-1-enyl]-2-fluorobenzene

InChI

InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+

InChI Key

YSNQDXUVWKGVFO-ZZXKWVIFSA-N

Isomeric SMILES

CC/C=C/C1=CC=CC=C1F

Canonical SMILES

CCC=CC1=CC=CC=C1F

Origin of Product

United States

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